![molecular formula C15H18N2 B12450222 [(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine CAS No. 887594-26-5](/img/structure/B12450222.png)
[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine is an organic compound that features a biphenyl structure with an ethyl group at the 4’ position and a hydrazine moiety attached to the 4-yl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine typically involves the following steps:
Formation of 4’-Ethyl[1,1’-biphenyl]-4-carbaldehyde: This can be achieved through the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction to 4’-Ethyl[1,1’-biphenyl]-4-methanol: The aldehyde group is reduced to a primary alcohol using a reducing agent like sodium borohydride.
Conversion to 4’-Ethyl[1,1’-biphenyl]-4-methyl chloride: The alcohol is then converted to a chloride using thionyl chloride.
Formation of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine: Finally, the chloride is reacted with hydrazine hydrate to form the desired hydrazine derivative.
Industrial Production Methods
Industrial production of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The biphenyl structure can be reduced under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products
Oxidation: Azo compounds.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethylbiphenyl: Lacks the hydrazine moiety, making it less reactive in certain biochemical contexts.
4’-Methyl[1,1’-biphenyl]-4-yl)methyl]hydrazine: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.
Propiedades
Número CAS |
887594-26-5 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
[4-(4-ethylphenyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C15H18N2/c1-2-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-17-16/h3-10,17H,2,11,16H2,1H3 |
Clave InChI |
MVXHRUZYJXJKEM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


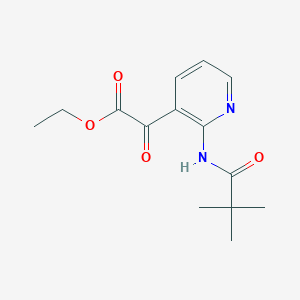
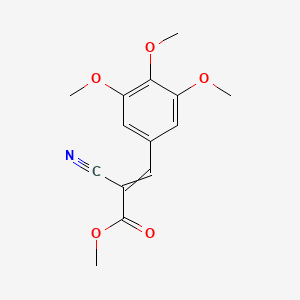

![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)

![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)
![3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12450191.png)
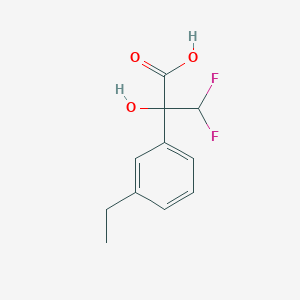
![ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B12450209.png)
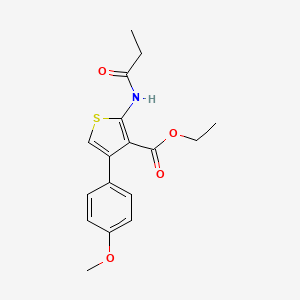
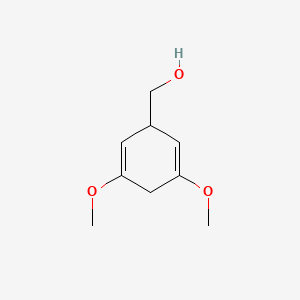
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B12450227.png)
